5-Bromo-N-(2,2-dimethylthietan-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(2,2-dimethylthietan-3-yl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a carboxamide group attached to a 2,2-dimethylthietan-3-yl moiety. Furan derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2-dimethylthietan-3-yl)furan-2-carboxamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(2,2-dimethylthietan-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form dihydrofurans.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(2,2-dimethylthietan-3-yl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer activities.
Biological Studies: Used in studies to understand the interaction of furan derivatives with biological targets such as enzymes and receptors.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of 5-Bromo-N-(2,2-dimethylthietan-3-yl)furan-2-carboxamide is not well-documented. furan derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the carboxamide group may enhance the compound’s binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness
5-Bromo-N-(2,2-dimethylthietan-3-yl)furan-2-carboxamide is unique due to the presence of the 2,2-dimethylthietan-3-yl moiety, which imparts distinct steric and electronic properties. This structural feature may influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Eigenschaften
Molekularformel |
C10H12BrNO2S |
---|---|
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
5-bromo-N-(2,2-dimethylthietan-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H12BrNO2S/c1-10(2)7(5-15-10)12-9(13)6-3-4-8(11)14-6/h3-4,7H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
JTNSCYQTJUJHLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CS1)NC(=O)C2=CC=C(O2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.